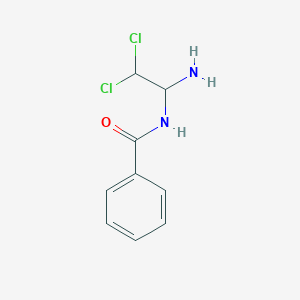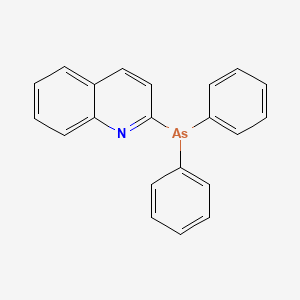
2-(Diphenylarsanyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylarsanyl)quinoline is an organoarsenic compound that features a quinoline ring substituted with a diphenylarsanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylarsanyl)quinoline typically involves the reaction of quinoline with diphenylarsine chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the arsenic compound. The general reaction scheme is as follows:
Starting Materials: Quinoline and diphenylarsine chloride.
Reaction Conditions: The reaction is conducted in an anhydrous solvent such as toluene or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
Base: A strong base such as sodium hydride or potassium tert-butoxide is used to deprotonate the quinoline, facilitating the nucleophilic attack on the diphenylarsine chloride.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scale-up from laboratory synthesis would apply. This includes optimizing reaction conditions for higher yields, ensuring the purity of starting materials, and implementing safety measures for handling organoarsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylarsanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) species.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-2-arsenic(V) oxide, while reduction can produce quinoline-2-arsenic(III) hydride.
Aplicaciones Científicas De Investigación
2-(Diphenylarsanyl)quinoline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways in diseases.
Industry: The compound’s unique properties make it a candidate for use in materials science, such as in the development of new polymers or electronic materials.
Mecanismo De Acción
The mechanism by which 2-(Diphenylarsanyl)quinoline exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as proteins or DNA, disrupting normal cellular functions. The diphenylarsanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein structure.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diphenylphosphino)quinoline: Similar structure but with a phosphine group instead of an arsenic group.
2-(Diphenylstibino)quinoline: Contains an antimony group instead of an arsenic group.
2-(Diphenylbismuthino)quinoline: Features a bismuth group in place of the arsenic group.
Uniqueness
2-(Diphenylarsanyl)quinoline is unique due to the presence of the arsenic atom, which imparts distinct chemical reactivity and potential biological activity compared to its phosphorus, antimony, and bismuth analogs. The arsenic center can engage in unique interactions with biological molecules, making it a valuable compound for research in medicinal chemistry.
Propiedades
Número CAS |
91239-44-0 |
|---|---|
Fórmula molecular |
C21H16AsN |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
diphenyl(quinolin-2-yl)arsane |
InChI |
InChI=1S/C21H16AsN/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)23-21/h1-16H |
Clave InChI |
LPIAKIQWMYFHLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)


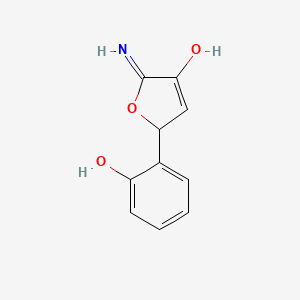
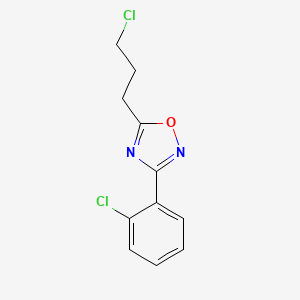

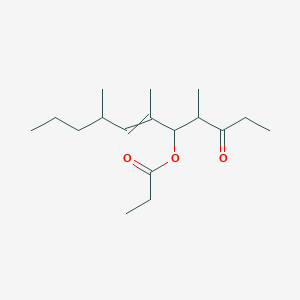
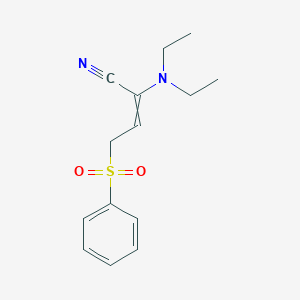
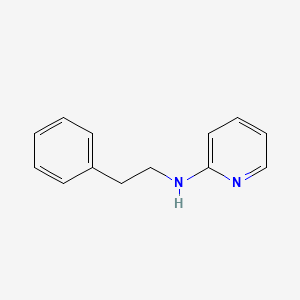
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
